molecular formula C16H19F2NO4 B592102 tert-butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate CAS No. 951127-25-6

tert-butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate

Cat. No.: B592102
CAS No.: 951127-25-6
M. Wt: 327.328
InChI Key: OTCULXVRRSCLLI-UONOGXRCSA-N
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Description

tert-Butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate: is a complex organic compound featuring a tert-butyl group, a difluorophenyl moiety, and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2,5-difluorobenzaldehyde and tert-butyl carbamate.

    Key Steps:

Industrial Production Methods:

    Batch Processing: In an industrial setting, the synthesis might be carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

    Continuous Flow Chemistry: For large-scale production, continuous flow methods can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyran ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the carbonyl group in the tetrahydropyran ring, potentially converting it to an alcohol.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidized Derivatives: Various ketones and carboxylic acids.

    Reduced Derivatives: Alcohols and ethers.

    Substituted Derivatives: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology:

    Enzyme Inhibition Studies: It may be used to study the inhibition of specific enzymes due to its structural similarity to natural substrates.

Medicine:

    Drug Development:

Industry:

    Material Science: Possible use in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity and specificity, while the tetrahydropyran ring provides structural stability. The tert-butyl group can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

    tert-Butyl ((2R,3S)-2-(phenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate: Lacks the difluorophenyl group, which may result in different binding properties and biological activity.

    tert-Butyl ((2R,3S)-2-(2,4-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate: Similar structure but with fluorine atoms in different positions, potentially altering its reactivity and interactions.

Uniqueness:

  • The presence of the 2,5-difluorophenyl group distinguishes it from other compounds, potentially offering unique binding characteristics and reactivity profiles.

This detailed overview provides a comprehensive understanding of tert-butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

tert-butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate is a compound of significant interest due to its potential biological activities. This compound is characterized by a unique molecular structure that includes a tetrahydropyran ring and a difluorophenyl group, which may contribute to its pharmacological properties.

  • Molecular Formula: C16H19F2NO4
  • Molecular Weight: 327.33 g/mol
  • CAS Number: 1456616-43-5
  • Purity: 97% .

The biological activity of this compound primarily involves its interaction with various biological targets. While specific mechanisms for this compound are still being elucidated, compounds with similar structures often exhibit activity through modulation of enzyme pathways and receptor interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. Its efficacy against Gram-positive bacteria, particularly drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE), has been noted.

Antibacterial Studies

A study assessing the antibacterial properties of related compounds demonstrated that they could effectively disrupt bacterial membrane integrity, leading to cell death. This mechanism involves the depolarization of the bacterial cytoplasmic membrane, suggesting that similar effects may be expected from this compound .

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity
MRSA0.78 - 3.125 μg/mLEffective
VRE0.78 - 3.125 μg/mLEffective
Staphylococcus epidermidisLow concentrationsEffective

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive study evaluated the antibacterial activity of several derivatives of carbamate compounds. The findings indicated that compounds with similar structural motifs to this compound exhibited significant bactericidal activity against resistant strains .
  • Cell Line Selectivity : Another investigation focused on the selectivity of these compounds over mammalian cells. The results showed minimal cytotoxicity towards human lung MCR-5 and skin BJ fibroblast cell lines while maintaining potent antibacterial activity, indicating a favorable therapeutic index .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary data suggest:

  • Absorption : High gastrointestinal absorption.
  • Blood-Brain Barrier Permeability : Yes, indicating potential central nervous system effects.

Toxicological assessments are ongoing to evaluate any adverse effects associated with its use.

Properties

IUPAC Name

tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxooxan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2NO4/c1-16(2,3)23-15(21)19-13-7-10(20)8-22-14(13)11-6-9(17)4-5-12(11)18/h4-6,13-14H,7-8H2,1-3H3,(H,19,21)/t13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCULXVRRSCLLI-UONOGXRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(=O)COC1C2=C(C=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC(=O)CO[C@@H]1C2=C(C=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701121090
Record name 1,1-Dimethylethyl N-[(2R,3S)-2-(2,5-difluorophenyl)tetrahydro-5-oxo-2H-pyran-3-yl]carbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951127-25-6
Record name 1,1-Dimethylethyl N-[(2R,3S)-2-(2,5-difluorophenyl)tetrahydro-5-oxo-2H-pyran-3-yl]carbamate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(2R,3S)-2-(2,5-difluorophenyl)tetrahydro-5-oxo-2H-pyran-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701121090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl[(2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl]carbamate
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